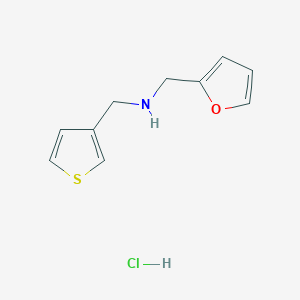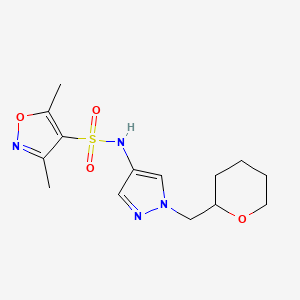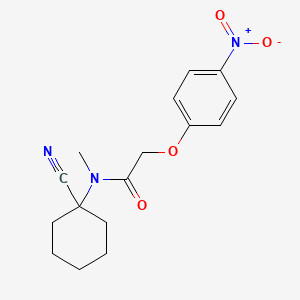![molecular formula C15H21Cl2N3O2 B2658545 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride CAS No. 1051366-59-6](/img/structure/B2658545.png)
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine, which is a heterocyclic organic compound . It has a molecular formula of C15H21Cl2N3O2 and a molecular weight of 346.25 .
Synthesis Analysis
The compound was synthesized as part of a series of similar derivatives . The synthesis process involved the use of physicochemical and spectral characteristics for confirmation . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound was confirmed by physicochemical and spectral characteristics during its synthesis .Chemical Reactions Analysis
The compound was evaluated for its in vitro antimicrobial and anticancer activities . The antimicrobial results indicated that it displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole . The anticancer activity results indicated that it has good anticancer activity among the synthesized compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.25 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Discovery and Clinical Candidates
A related compound, "2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)", was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity over ACAT-2. This discovery emphasizes the compound's potential for treating diseases involving ACAT-1 overexpression, marking it as a promising clinical candidate (K. Shibuya et al., 2018).
Synthesis Techniques
Research on the synthesis of similar compounds, such as "N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide", details practical processes starting from piperazine and N-chloroacetyl-2,6-xylidine. This work highlights methodologies for removing unwanted by-products and achieving high active yields, demonstrating the feasibility of large-scale production (M. Guillaume et al., 2003).
Biological Activity
A study on the design, synthesis, and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors showcased the synthesis of derivatives with significant inhibitory activity. This research points to the therapeutic potential of such compounds in treating diseases related to enzyme overactivity (L. Yurttaş et al., 2013).
Antimicrobial and Anticancer Potentials
Another investigation synthesized a series of derivatives to evaluate their antimicrobial and anticancer activities. The study revealed that certain compounds displayed significant activity, comparable to standard drugs, and highlighted their potential as leads for drug design targeting antimicrobial resistance and cancer (S. Mehta et al., 2019).
Orientations Futures
The compound shows promise in the field of antimicrobial and anticancer drug development . Future research could focus on further optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy in treating microbial infections and cancer.
Propriétés
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-12-2-4-13(5-3-12)17-14(20)11-18-6-8-19(9-7-18)15(21)10-16;/h2-5H,6-11H2,1H3,(H,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNFAFCNJNIRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2658464.png)
![1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2658466.png)
![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)
![2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione](/img/structure/B2658471.png)




![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)
![N-(2,2-dimethoxyethyl)-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2658479.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)
![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)

